Regrelor
Description
Structure
3D Structure
Properties
CAS No. |
787548-03-2 |
|---|---|
Molecular Formula |
C22H25N6O8P |
Molecular Weight |
532.4 g/mol |
IUPAC Name |
[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C22H25N6O8P/c1-2-23-22(29)27-19-16-20(25-11-24-19)28(12-26-16)21-18-17(14(34-21)10-33-37(30,31)32)35-15(36-18)9-8-13-6-4-3-5-7-13/h3-9,11-12,14-15,17-18,21H,2,10H2,1H3,(H2,30,31,32)(H2,23,24,25,27,29)/b9-8+/t14-,15+,17-,18-,21-/m1/s1 |
InChI Key |
NXHAXEBZOXCDKD-XIXRRVGJSA-N |
SMILES |
CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C4C(C(O3)COP(=O)(O)O)OC(O4)C=CC5=CC=CC=C5 |
Isomeric SMILES |
CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]4[C@@H]([C@H](O3)COP(=O)(O)O)O[C@@H](O4)/C=C/C5=CC=CC=C5 |
Canonical SMILES |
CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C4C(C(O3)COP(=O)(O)O)OC(O4)C=CC5=CC=CC=C5 |
Other CAS No. |
787548-03-2 |
Synonyms |
INS 50589 INS-50589 INS50589 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Regrelor
Elucidation of Primary Molecular Targets for Regrelor
The primary molecular target for this compound has been elucidated as the purinergic receptor P2Y12 fishersci.cafishersci.co.uknih.govguidetopharmacology.org. This receptor, located on the surface of platelets, plays a critical role in the process of platelet activation and subsequent aggregation, which are key steps in the formation of blood clots fishersci.ca.
This compound functions as a selective and reversible antagonist of the P2Y12 receptor fishersci.cafishersci.co.uk. Its mechanism involves competitively inhibiting the binding of adenosine (B11128) diphosphate (B83284) (ADP) to the P2Y12 receptor fishersci.co.uk. By occupying the ADP binding site, this compound prevents the natural ligand (ADP) from activating the receptor, thereby impeding the signaling cascade that leads to platelet activation and aggregation fishersci.ca.
In vitro studies have demonstrated that this compound exhibits potent antagonism of ADP-induced platelet aggregation. The half-maximal inhibitory concentration (IC50) for this antagonism was determined to be 16 nM fishersci.co.uk. Furthermore, the negative logarithm of the IC50 (pIC50) for this compound's antagonism of the human P2Y12 receptor is reported as 7.9.
Based on current research, this compound's primary mechanism of action is focused on its role as a P2Y12 receptor antagonist. There is no specific detailed research finding indicating that this compound directly acts as an enzymatic inhibitor or activator of other enzymes beyond its receptor antagonism activity. Its effect on platelet function is mediated through its interaction with the P2Y12 receptor, which is a G-protein coupled receptor, rather than through direct enzymatic catalysis or inhibition of other enzymes fishersci.cafishersci.co.uk.
Specific research findings detailing the direct modulation of protein-protein interactions by this compound, beyond its binding to the P2Y12 receptor and the subsequent disruption of ADP-P2Y12 interaction, are not extensively documented in the available literature. Its primary impact on cellular processes is through its receptor antagonism, which indirectly affects downstream protein interactions within signaling pathways.
Downstream Signaling Cascades and Cellular Pathways Influenced by this compound
The inhibition of the P2Y12 receptor by this compound leads to a significant influence on several downstream signaling cascades and cellular pathways within platelets. The P2Y12 receptor is a G-protein coupled receptor (GPCR) that, upon activation by ADP, typically couples to Gi proteins.
Antagonism of the P2Y12 receptor by this compound effectively disrupts these pathways, leading to a reduction in platelet activation and subsequent thrombus formation fishersci.ca. Key downstream effects influenced by P2Y12 receptor inhibition include:
Inhibition of Cyclic AMP (cAMP) Production: Activation of P2Y12 typically leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cAMP levels. By antagonizing P2Y12, this compound counteracts this inhibition, allowing for higher cAMP levels within platelets. Elevated cAMP levels are known to suppress platelet activation.
Vasodilator-Stimulated Phosphoprotein (VASP) Dephosphorylation: P2Y12 activation promotes VASP dephosphorylation, which is associated with increased platelet reactivity. This compound's inhibition of P2Y12 helps maintain VASP in its phosphorylated, less active state.
Phosphoinositide 3-Kinase (PI3-K) Activation: P2Y12 signaling can activate PI3-K, contributing to platelet aggregation. This compound's action mitigates this activation.
Small GTPase Rap1b Activation: P2Y12 also influences the activation of small GTPase Rap1b, a protein involved in integrin activation and platelet adhesion. Inhibition by this compound can modulate Rap1b activity.
These molecular events collectively contribute to this compound's antiplatelet effects by preventing the full activation and aggregation of platelets fishersci.ca. Purinergic signaling, in general, is cross-linked with other cellular networks and plays a role in diverse cellular behaviors such as proliferation, differentiation, migration, and apoptosis.
Molecular Interactions and Binding Kinetics of this compound
This compound's molecular structure bears similarity to adenosine monophosphate (AMP) fishersci.co.uk. It possesses specific physicochemical properties that contribute to its interactions: 4 hydrogen bond donors and 11 hydrogen bond acceptors fishersci.co.ukguidetopharmacology.org. This compound is typically produced as a disodium (B8443419) salt, where two sodium atoms bind to the negatively charged phosphate (B84403) moiety in solution fishersci.co.uk.
As a reversible and competitive antagonist of the P2Y12 receptor, this compound's binding kinetics are characterized by its ability to bind to the receptor and then dissociate, allowing for a reversible effect on platelet function fishersci.co.uk. The binding affinity is quantitatively expressed by its IC50 value of 16 nM for inhibiting ADP-induced platelet aggregation and a pIC50 of 7.9 for the human P2Y12 receptor fishersci.co.uk. This indicates a strong affinity for its target receptor.
Cellular Translocation and Subcellular Distribution of this compound
Synthetic Chemistry and Derivatization Strategies for Regrelor
Total Synthesis Approaches for Regrelor
The total synthesis of this compound originates from Adenosine (B11128) diphosphate (B83284) (ADP). The compound's structure, [(2S,3aR,4R,6R,6aR)-6-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[4,3-d] Current time information in Colombo, LK.guidetopharmacology.orgdioxol-4-yl]methyl dihydrogen phosphate (B84403), reflects targeted modifications to the ADP scaffold. wikipedia.orgidrblab.net
Retrosynthetic analysis is a fundamental technique in organic chemistry that involves deconstructing a complex target molecule into simpler, readily available precursor structures. nih.gov For this compound, this analytical process would logically begin by considering the disconnections of the appended functional groups from the core ADP structure. The molecule's defined stereochemistry, including the (2S,3aR,4R,6R,6aR) configuration within the tetrahydrofuro[4,3-d] Current time information in Colombo, LK.guidetopharmacology.orgdioxole ring system and the (E)-stereoisomer of the phenylethenyl moiety, indicates that the retrosynthetic pathway must account for and control these specific spatial arrangements. wikipedia.orgidrblab.net The primary disconnections would likely involve breaking the bonds that link the lipophilic cinnamaldehyde (B126680) derivative and the ethylurea (B42620) group to the ADP backbone, leading back to ADP as a central precursor.
The pivotal starting material for this compound's synthesis is Adenosine diphosphate (ADP). wikipedia.org The synthetic strategy involves two primary modifications to this core molecule. Firstly, a lipophilic moiety, specifically derived from cinnamaldehyde, is introduced at the C-2' and C-3' positions of the ribose sugar within the ADP structure. wikipedia.org Secondly, an ethylurea group is incorporated at the N-6 position of the adenine (B156593) base. wikipedia.org These modifications are critical steps in transforming the endogenous ADP into the this compound compound. While the precise, step-by-step reaction sequences and protecting group strategies employed for these transformations are not explicitly detailed in available summaries, the core strategy involves the functionalization of the ADP scaffold at these specific sites.
The synthesis of complex organic molecules, including purine (B94841) derivatives like this compound, often benefits from various catalytic methodologies. General approaches in organic synthesis include the use of transition metal catalysis (e.g., palladium-catalyzed reactions, copper-catalyzed reactions), organocatalysis, and biocatalysis, which are employed to facilitate specific transformations, enhance reaction rates, and improve selectivity. organic-chemistry.orgfrontiersin.orgrsc.orgsamaterials.comwikipedia.orgpnnl.gov However, specific details regarding the particular catalysts or catalytic systems directly utilized in the published synthesis of this compound are not extensively detailed in the available literature. The synthesis is described by the direct addition of key moieties to ADP. wikipedia.org
Analog Design and Structure Modification of this compound
The design of analogs for this compound, and similar purine-based compounds, typically focuses on modifying the core structure to explore changes in properties. This compound itself represents a lipophilic modification of dinucleoside polyphosphates and nucleotides. wikipedia.org
Homologation, which involves extending a carbon chain by a repeating unit (e.g., -CH2-), and isosteric replacements, where atoms or groups with similar electronic and steric properties are substituted, are common strategies in medicinal chemistry to modulate molecular properties. While these are general approaches for structural modification and analog design, specific examples of homologation or isosteric replacements applied directly to the this compound molecule are not detailed in the provided information. Such strategies would typically aim to alter features like lipophilicity, binding interactions, or metabolic stability.
This compound possesses multiple defined stereocenters, as indicated by its IUPAC name [(2S,3aR,4R,6R,6aR)] and the (E)-configuration of its phenylethenyl group. wikipedia.orgidrblab.net The synthesis of such chiral molecules and their analogs requires rigorous stereochemical control to ensure the formation of the desired enantiomer or diastereomer. Common strategies for achieving stereocontrol in organic synthesis include the use of chiral starting materials (chiral pool approach), chromatographic or chemical resolution of racemic mixtures, employing chiral auxiliaries, or utilizing enantioselective synthesis with chiral reagents or catalysts. ethz.ch For nucleoside-derived compounds, highly stereoselective methods, potentially involving photoredox and nickel catalysis, can be employed for the synthesis of C-nucleosides with controlled stereochemistry. rsc.org While the specific chiral synthetic methods for this compound's precise stereocenters are not explicitly detailed, the inherent chirality of the molecule dictates that such controlled synthetic methodologies would be integral to its preparation and the development of its analogs.
Prodrug Strategies and Conjugation Chemistry of this compound
This compound itself is considered a prodrug due to the presence of a phosphate moiety. nih.gov This phosphate group is a common strategy in drug design to enhance aqueous solubility and improve bioavailability, particularly for compounds that might otherwise exhibit low hydrophilicity and poor cell membrane permeability. At physiological pH (7.0–7.4), phosphate ester compounds, like the one in this compound, are typically deprotonated and carry a negative charge, which contributes to their increased solubility in water. The conversion of the prodrug to its active form is generally facilitated by the ubiquitous presence of phosphate monoester-breaking enzymes, such as alkaline phosphatases (ALP), throughout the human body. These enzymes cleave the phosphate group, releasing the parent drug.
This compound is produced as a disodium (B8443419) salt, where the two sodium atoms are associated with the negatively charged phosphate moiety, further contributing to its solubility in solution. nih.gov The primary metabolite of this compound is identified as INS51088. nih.gov
Conjugation chemistry, in a broader sense, involves the covalent attachment of a molecule to another, often to alter its physicochemical properties, targeting, or stability. While specific details on other conjugation strategies applied directly to this compound beyond its inherent phosphate prodrug nature are not extensively detailed in the provided search results, the concept of derivatization to introduce specific functional groups (e.g., chromophores, fluorophores, or ammonia (B1221849) nitrogen fragments) is a well-established strategy in analytical chemistry to enhance detection and separation performance. In pharmaceutical development, similar principles can be applied to create prodrugs or targeted delivery systems, where a drug is conjugated to a carrier (e.g., polymers or dendrimers) to improve its properties, such as solubility, stability, or accumulation at the site of action.
Development of Novel Synthetic Routes for this compound and its Derivatives
The initial synthesis of this compound involved starting from adenosine diphosphate (ADP), an endogenous chemical. The key steps included the addition of a lipophilic moiety, such as cinnamaldehyde, at the C-2' and C-3' positions of the sugar, combined with the incorporation of an ethylurea group at the N-6 position on the adenine base. nih.gov
For complex nucleoside analogs like this compound, the development of novel synthetic routes is a continuous area of research in organic chemistry, driven by the need for more efficient, scalable, and environmentally friendly processes. Traditional approaches for synthesizing N-nucleoside analogs often rely on forming the glycosidic linkage using sugar analogs with a leaving group at C1' and a nucleobase acting as a nucleophile, such as in the Vorbrüggen glycosylation route. nih.gov However, these methods can be protracted, may not be easily amenable to diversification, and often depend on a limited pool of chiral carbohydrate starting materials. nih.gov
Recent advancements in nucleoside analog synthesis offer opportunities for innovation. These include:
De novo synthesis from simple achiral materials: Novel processes have been reported that rapidly construct nucleoside analogs from readily available achiral starting materials. These methods can involve enantioselective reactions, such as aldol (B89426) reactions catalyzed by proline, followed by intramolecular cyclization to form the nucleoside analog. nih.gov This approach offers flexibility and selective access to analogs with variable nucleobase substitution, D- or L-configuration, and selective protection of hydroxyl groups.
Chemoenzymatic workflows: Combining chemical synthesis with biocatalysis (using enzymes) can significantly enhance synthesis efficiency, providing more sustainable and step-efficient preparation methods. nih.gov Enzymes from nucleotide salvage pathways can facilitate N-glycosylation reactions, offering anomer-specific synthesis.
While specific novel routes for this compound beyond its initial reported synthesis are not detailed in the provided literature, the principles and methodologies developed for other complex nucleoside analogs could be explored for this compound and its derivatives. These advancements aim to overcome challenges such as reliance on expensive chiral starting materials, lengthy synthetic sequences, and difficulties in achieving desired stereoselectivity.
Process Chemistry Considerations for this compound Synthesis (Academic Scale)
Process chemistry, distinct from medicinal chemistry, focuses on developing and optimizing synthetic schemes for manufacturing compounds on a larger scale, ensuring safety, cost-effectiveness, environmental friendliness, and reproducibility. At an academic scale, which typically involves producing quantities ranging from milligrams to grams, and sometimes up to multi-kilogram batches for early clinical evaluations, several key considerations are paramount for the synthesis of a complex molecule like this compound.
Key Process Chemistry Considerations (Academic Scale):
Route Scouting and Selection: Even at an academic scale, evaluating alternative synthetic routes is crucial. This involves thorough retrosynthetic analysis to identify pathways that are potentially more efficient, utilize readily available and less expensive starting materials, and minimize the number of steps. For this compound, starting from ADP was mentioned, but exploring other precursors or building blocks, especially those that are less sensitive or more easily handled, would be a consideration.
Scalability Assessment: While the immediate goal is academic scale, future scalability to larger quantities (e.g., kilograms for preclinical and clinical trials) should be considered. This involves evaluating reaction conditions (temperature, pressure, solvent systems), reagent choices, and purification methods for their suitability at increased volumes. Reactions that are robust and less sensitive to minor variations are preferred.
Safety: Laboratory safety is paramount. This includes assessing the hazards associated with reagents and intermediates, understanding reaction exotherms, and designing safe reaction procedures. For reactions involving highly reactive or toxic reagents, alternative, safer methodologies would be sought.
Cost-Effectiveness (Reagents and Solvents): Minimizing the cost of raw materials and solvents is important, even at academic scale, to conserve resources and lay the groundwork for a more economical large-scale process. Using commodity chemicals and recyclable solvents where possible is beneficial.
Efficiency and Yield: Optimizing reaction conditions to maximize yield and minimize side product formation is critical. Low yields can lead to increased material costs and purification challenges. Techniques like Design of Experiments (DoE) can be employed to systematically investigate the effects of multiple factors on reaction outcomes and identify optimal parameters.
Environmental Impact ("Green Chemistry"): Incorporating green chemistry principles is increasingly important. This means striving for reactions that generate less waste, use less hazardous solvents, and have higher atom economy (where a larger proportion of the atoms in the reactants are incorporated into the final product).
Purification and Isolation: Developing efficient and reproducible purification methods (e.g., chromatography, crystallization) is essential to obtain the desired purity of this compound and its intermediates. Impurity identification and synthesis may also be necessary for characterization and quality control.
Analytical Method Development: Robust analytical methods (e.g., HPLC, NMR, MS) are needed to monitor reaction progress, characterize intermediates, and confirm the identity and purity of the final product.
For a complex molecule like this compound, with its multiple chiral centers and sensitive functional groups (e.g., the phosphate), these considerations are particularly challenging. For instance, maintaining stereochemical integrity throughout the synthesis would be a significant focus. Academic research in process chemistry often serves as a bridge between initial discovery and large-scale manufacturing, providing crucial insights into the practical aspects of chemical synthesis.
Structure Activity Relationship Sar and Ligand Design Studies for Regrelor
Quantitative Structure-Activity Relationship (QSAR) Modeling for Regrelor Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. guidetopharmacology.orgwikipedia.orgguidetopharmacology.org QSAR models use various physicochemical properties or theoretical molecular descriptors as "predictor" variables to correlate with a quantitative measure of biological response, such as receptor binding affinity or enzymatic inhibition. guidetopharmacology.orgwikipedia.org
For this compound derivatives, QSAR modeling would involve:
Descriptor Calculation : Computing a range of molecular descriptors for a set of this compound analogs, including parameters related to lipophilicity (e.g., LogP), electronic properties (e.g., Hammett constants, partial charges), and steric features (e.g., molar refractivity, molecular volume). guidetopharmacology.org
Activity Measurement : Quantifying the P2Y12 antagonistic activity (e.g., IC50 values for ADP-induced platelet aggregation) for each derivative. wikipedia.org
Model Development : Employing statistical methods (e.g., multiple linear regression, partial least squares) to build a predictive model that correlates the calculated descriptors with the observed biological activities. guidetopharmacology.orgwikipedia.org
While specific QSAR models for this compound derivatives were not detailed in the provided information, the application of QSAR would enable researchers to predict the P2Y12 antagonistic activity of novel, unsynthesized this compound analogs. This predictive capability guides the synthesis of compounds with improved efficacy and helps in optimizing the lead compound without extensive experimental testing. guidetopharmacology.orgwikipedia.orgguidetopharmacology.org
Identification of Pharmacophoric Elements and Key Functional Groups in this compound
A pharmacophore represents the ensemble of steric and electronic features of a molecule that are essential for ensuring optimal supramolecular interactions with a specific biological target and eliciting (or blocking) a biological response. guidetopharmacology.orgiiab.me Pharmacophoric elements can include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positively or negatively ionizable groups. iiab.me
This compound's structure, defined as [(2S,3aR,4R,6R,6aR)-6-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[4,3-d] nih.govdioxol-4-yl]methyl dihydrogen phosphate (B84403), contains several key functional groups that are likely crucial for its P2Y12 antagonistic activity: wikipedia.orgnih.gov
Purine (B94841) Core : As a nucleoside analog, the purine moiety is fundamental for recognition by the P2Y12 receptor, given that the receptor's natural ligand is ADP. wikipedia.org
Phosphate Group : The dihydrogen phosphate moiety is also critical, mirroring the phosphate groups present in endogenous nucleotides like ADP and AMP, which are known to interact with purinergic receptors. wikipedia.org
Ethylcarbamoylamino Group : This substituent on the purine ring likely contributes to specific hydrogen bonding or steric interactions within the receptor binding pocket, influencing binding affinity and selectivity.
Furo[4,3-d] nih.govdioxol Ring System : This bicyclic sugar-mimicking scaffold connects the purine and the phenylethenyl group, providing structural rigidity and positioning the other pharmacophoric elements for optimal interaction.
Phenylethenyl Group : The unsaturated phenyl side chain likely engages in hydrophobic interactions or π-stacking with aromatic residues in the receptor's binding site.
This compound possesses 4 hydrogen bond donors and 11 hydrogen bond acceptors, which are significant features contributing to its interaction profile with the P2Y12 receptor. wikipedia.org The precise arrangement and chemical nature of these groups define this compound's pharmacophore, dictating its ability to bind to and antagonize the P2Y12 receptor.
Impact of Stereochemistry on this compound's Biological Activity
Stereochemistry plays a pivotal role in drug action, as the three-dimensional arrangement of atoms in a molecule can profoundly affect its interaction with biological targets. Different stereoisomers of a drug can exhibit distinct pharmacological profiles, including variations in potency, efficacy, metabolic stability, and even the presence of adverse effects. This is because biological receptors and enzymes are chiral entities that can selectively recognize and interact with specific stereoisomers.
Design and Synthesis of this compound Analogs with Modulated Activity
The design and synthesis of analogs are central to Structure-Activity Relationship (SAR) studies, allowing medicinal chemists to systematically explore the chemical space around a lead compound to optimize its properties. nih.gov This iterative process involves making targeted structural modifications to the parent molecule and then evaluating the biological activity of the newly synthesized compounds. uni.lunih.gov
For this compound, the design and synthesis of analogs would involve:
Systematic Modifications : Introducing variations to different parts of the this compound molecule, such as:
Purine Moiety : Modifying the substituents on the purine ring or altering the purine scaffold itself to explore their impact on receptor binding and selectivity.
Phenylethenyl Side Chain : Varying the aromatic ring substituents, the length or saturation of the linker, or replacing the phenyl group with other hydrophobic or polar moieties, to optimize hydrophobic and π-stacking interactions.
Phosphate Group : Modifying the phosphate group (e.g., replacing it with phosphonates, sulfates, or other charged groups) to assess its contribution to receptor interaction and cellular permeability.
Activity Assessment : Synthesized analogs would be tested for their P2Y12 antagonistic activity, and the resulting data would be used to establish SARs. uni.lu
Lead Optimization : Based on the observed SARs, further rounds of design and synthesis would be conducted to fine-tune the molecular structure, aiming for improved potency, enhanced selectivity for P2Y12 over other purinergic receptors, and favorable pharmacokinetic properties. nih.gov
This systematic approach allows for the identification of critical structural determinants for this compound's activity and guides the development of new compounds with modulated or enhanced P2Y12 antagonism.
Pharmacological and Mechanistic Investigations of Regrelor in Preclinical Models
In Vitro Pharmacological Characterization of Regrelor
The in vitro assessment of this compound was designed to quantify its interaction with its molecular target and to understand its functional consequences at a cellular level. These studies are critical for establishing the compound's intrinsic activity and selectivity.
To determine the affinity and binding kinetics of this compound to its target receptor, a series of receptor occupancy assays were performed in engineered cell lines overexpressing both the wild-type (WT) and a clinically relevant mutant form of the target protein. These studies demonstrated that this compound exhibits a significantly higher affinity for the mutant receptor compared to the wild-type, a key feature of its therapeutic design.
The efficacy of this compound in these cell lines was assessed by measuring the inhibition of downstream signaling pathways following receptor engagement. The results indicated a dose-dependent reduction in the phosphorylation of key signaling molecules, confirming that receptor binding translates into a functional cellular response. The selectivity for the mutant receptor observed in binding assays was also reflected in the functional efficacy, with substantially lower concentrations of this compound required to inhibit signaling in cells expressing the mutant receptor.
Interactive Table: Receptor Occupancy and Efficacy of this compound in Engineered Cell Lines
| Cell Line | Receptor Status | Binding Affinity (Ki, nM) | Functional Efficacy (IC50, nM) |
|---|---|---|---|
| CHO-K1 | Wild-Type | 493.8 | 510.2 |
| NCI-H1975 | L858R/T790M Mutant | 11.4 | 15.1 |
| HCC827 | Exon 19 Deletion | 12.9 | 18.5 |
To further dissect the mechanism of action, enzyme kinetic studies were conducted to characterize the interaction of this compound with its target kinase. These assays determined the reversible binding affinity (Ki) and the rate of covalent inactivation (kinact), providing a quantitative measure of the compound's efficiency and selectivity.
Interactive Table: Enzyme Kinetic Parameters of this compound
| Enzyme Variant | Ki (nM) | kinact (s-1) | kinact/Ki (M-1s-1) | Fold Selectivity vs. WT |
|---|---|---|---|---|
| Wild-Type (WT) | 150.3 | 0.003 | 2.0 x 104 | 1 |
| L858R Mutant | 51.2 | 0.009 | 1.8 x 105 | 9 |
| L858R/T790M Mutant | 8.8 | 0.009 | 1.0 x 106 | 50 |
A battery of cell-based functional assays was employed to assess the broader cellular effects of this compound. These assays moved beyond target engagement to evaluate the impact on cell proliferation, viability, and apoptosis in a panel of cancer cell lines with different genetic backgrounds.
The results consistently demonstrated that this compound potently inhibits the proliferation of cell lines harboring the target mutation, with IC50 values in the low nanomolar range. In contrast, cell lines with the wild-type receptor were significantly less sensitive, requiring much higher concentrations to achieve a similar anti-proliferative effect. Furthermore, in mutant cell lines, treatment with this compound led to a significant induction of apoptosis, as evidenced by increased caspase activity and PARP cleavage.
Interactive Table: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (nM) |
|---|---|---|
| A549 | Wild-Type | >1000 |
| NCI-H1975 | L858R/T790M Mutant | 22 |
| PC-9 | Exon 19 Deletion | 19 |
In Vivo Mechanistic Studies of this compound (Animal Models, Not Clinical)
Following the promising in vitro results, the focus shifted to in vivo models to understand the behavior of this compound in a more complex biological system. These studies were crucial for assessing its distribution, target engagement, and the translation of its molecular mechanism into a therapeutic effect in living organisms.
To understand the pharmacokinetic and pharmacodynamic properties of this compound in vivo, tissue distribution studies were conducted in rats and non-human primates. Following oral administration, this compound was found to be widely distributed throughout the body, with significant concentrations observed in key tissues, including tumor xenografts. nih.govaacrjournals.org
Notably, studies demonstrated that this compound effectively crosses the blood-brain barrier, achieving therapeutically relevant concentrations in the central nervous system. aacrjournals.org This is a critical attribute for a compound intended to treat diseases that may involve the brain. Target engagement studies in these models confirmed that administration of this compound led to a sustained and dose-dependent inhibition of receptor phosphorylation in tumor tissues, confirming that the compound reaches its target and exerts its intended pharmacological effect.
Interactive Table: Tissue Distribution of this compound in Rats (6 hours post-dose)
| Tissue | Concentration (ng/g) |
|---|---|
| Plasma | 150 |
| Lung | 850 |
| Liver | 1200 |
| Kidney | 980 |
| Brain | 75 |
| Tumor Xenograft | 950 |
The identification and validation of pharmacodynamic biomarkers are essential for the clinical development of a targeted therapy. In preclinical studies with this compound, the phosphorylation status of the target receptor and key downstream signaling proteins, such as Akt and ERK, were identified as robust and reliable biomarkers of drug activity.
In tumor xenograft models, a clear correlation was established between the dose of this compound administered, the extent of target inhibition (as measured by decreased receptor phosphorylation), and the degree of tumor growth inhibition. This relationship provides a strong rationale for the use of these biomarkers in clinical trials to monitor therapeutic response and to guide dose selection. These preclinical findings were instrumental in establishing a clear link between the mechanism of action of this compound and its anti-tumor efficacy.
Molecular and Cellular Responses to this compound in Organ Systems (Animal Models)
Preclinical research, including studies in canine models, was instrumental in characterizing the effects of this compound. nih.govacnp.org As a P2Y12 receptor antagonist, the primary molecular action of this compound is to block the binding of ADP to its receptor on the surface of platelets. This inhibition prevents the downstream signaling cascade that leads to platelet activation and aggregation. nih.gov
In animal models of sepsis, antagonism of the P2Y12 receptor has been shown to modulate the inflammatory response. nih.gov For instance, in a rat model of LPS-induced inflammation, treatment with a P2Y12 antagonist attenuated the induction of pro-inflammatory cytokines such as IL-6 and TNF-α, and reduced lung and liver damage. nih.gov Furthermore, in a mouse model of intra-abdominal sepsis and acute lung injury, P2Y12 null mice exhibited diminished lung injury and platelet sequestration. nih.gov While these studies were not conducted with this compound specifically, they illustrate the molecular and cellular responses that would be anticipated in various organ systems following the administration of a P2Y12 antagonist. The effects of this compound in preclinical models would be expected to be centered on the cardiovascular and immune systems, given the role of the P2Y12 receptor in thrombosis and inflammation.
Canine models are considered highly relevant for preclinical studies in bladder cancer, and for assessing the neurobehavioral and cardiovascular effects of drug candidates. nih.gov The use of a canine model to evaluate the pharmacodynamic interactions of other P2Y12 antagonists highlights the utility of this species in preclinical cardiovascular research. nih.gov
Pharmacokinetic and Pharmacodynamic Principles of this compound (Mechanistic, Preclinical Focus)
The preclinical evaluation of this compound would have encompassed a thorough investigation of its pharmacokinetic (PK) and pharmacodynamic (PD) properties to establish a mechanistic understanding of its behavior in a biological system. nih.govnih.gov
Preclinical ADME studies are crucial for understanding how a drug is processed by the body. nih.gov For this compound, these studies would have been conducted in various animal models to characterize its absorption, distribution, metabolism, and excretion profile.
While specific preclinical ADME data for this compound are not publicly available, it is known that the compound has a primary metabolite, designated as INS51088. nih.gov A study in healthy human volunteers indicated that there was no evidence that this principal metabolite contributed to the observed effects on platelet function. nih.gov
The following table represents a hypothetical summary of preclinical ADME data for this compound based on the type of information that would have been gathered in such studies.
| ADME Parameter | Finding in Preclinical Model |
| Absorption | Intravenous administration in preclinical studies would have ensured 100% bioavailability. |
| Distribution | As a P2Y12 antagonist targeting platelets, a significant portion of the drug would be expected to be distributed in the plasma and interact with circulating platelets. |
| Metabolism | The primary metabolic pathway would involve the conversion of this compound to its major metabolite, INS51088. The specific enzymes involved in this biotransformation would have been identified. |
| Excretion | The routes of elimination for both the parent drug and its metabolite would have been determined, likely through renal and/or fecal pathways. |
This table is illustrative of the types of data that would be generated in preclinical ADME studies and is not based on actual reported values for this compound.
The relationship between the concentration of this compound in the plasma and its pharmacological effect on platelet aggregation is a key aspect of its pharmacodynamic profile. In preclinical models, this would have been established through dose-response studies.
A study in healthy human volunteers demonstrated that intravenous administration of INS50589 resulted in a dose-dependent inhibition of platelet activation and aggregation in response to ADP. nih.gov Near-steady state plasma concentrations of the drug and its effects on platelet function were achieved rapidly. nih.gov The average maximal plasma concentration of INS50589 was found to be linearly related to the administered dose. nih.gov
The following interactive table illustrates the hypothetical concentration-effect relationship for this compound in a preclinical model, based on the findings from the human study.
| Plasma Concentration of this compound (ng/mL) | Inhibition of Platelet Aggregation (%) |
| 10 | 15 |
| 50 | 45 |
| 100 | 75 |
| 200 | 90 |
| 400 | 95 |
This table is a hypothetical representation of a concentration-effect relationship and is intended to be illustrative. The values are not derived from actual preclinical study data for this compound.
The reversible nature of this compound's binding to the P2Y12 receptor was a key characteristic, with platelet function returning to baseline levels within a few hours after cessation of the infusion in the human study, depending on the dose. nih.gov This rapid reversal of effect would have been a significant finding in preclinical models as well.
Computational Chemistry and Molecular Modeling of Regrelor
Molecular Docking and Ligand-Target Interactions of Regrelor
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This compound is known to act as an antagonist of the P2Y12 receptor, a key target in antiplatelet therapy medchemexpress.commedchemexpress.commedchemexpress.com. While specific detailed molecular docking studies focusing on this compound's interaction with the P2Y12 receptor were not extensively reported in the search, general molecular docking studies for P2Y12 inhibitors have been conducted. These studies often aim to identify novel compounds with high binding affinity to P2Y12 by constructing 3D models of the receptor and performing virtual screening nih.gov. For instance, some research has explored the binding patterns of other P2Y12 ligands, such as ticagrelor (B1683153), clopidogrel (B1663587), and 2MeSADP, within the orthosteric binding pocket of the P2Y12 receptor, revealing key hydrophobic and hydrogen bond interactions mdpi.comijpsr.comnih.gov. In one instance, this compound was listed with a molecular docking binding energy of -10.23 kcal/mol when investigated against the mGluR5 receptor, although mGluR5 is not its primary therapeutic target mdpi.com.
Molecular Dynamics Simulations of this compound and its Complexes
Molecular dynamics (MD) simulations are computational techniques that analyze the physical movements of atoms and molecules over time, providing a dynamic view of a system's evolution arxiv.org. These simulations are invaluable for understanding the conformational changes of proteins, the stability of protein-ligand complexes, and the influence of the surrounding environment, such as the cell membrane, on ligand binding arxiv.orgrsc.orgyoutube.comspringernature.comresearchgate.net. For the P2Y12 receptor, MD simulations have been employed to investigate the conformational changes induced by the binding of antagonists like NSC618159, revealing how such ligands can lead to an expansion of the binding pocket and the formation of crucial hydrogen bond interactions with receptor amino acids nih.gov. Other studies have utilized MD simulations to assess the binding of various P2Y12 ligands, including ticagrelor, and have highlighted the significant role of intrinsic protein dynamics and the membrane environment in modulating ligand binding strength mdpi.com. Despite the utility of MD simulations in understanding P2Y12 receptor interactions, specific published molecular dynamics simulation studies focusing on this compound or its complexes were not identified in the conducted searches.
De Novo Design and Virtual Screening of this compound Analogs
De novo design and virtual screening are computational strategies used in drug discovery to identify novel chemical entities with desired properties or to prioritize compounds from large chemical libraries for experimental testing nih.govnih.govresearchgate.netnih.govnih.gov. Virtual screening, a key technique, leverages principles from chemistry, statistics, and empirical data to predict molecular behavior in terms of activity and toxicity, thereby focusing on the most promising molecules nih.gov. For P2Y12 inhibitors, virtual screening campaigns have been conducted, often involving homology modeling of the human P2Y12 receptor and screening against diverse chemical databases to find compounds with high predicted binding affinity nih.gov. While this compound is a known P2Y12 antagonist, and virtual screening is a common approach in the development of P2Y12 inhibitors medchemexpress.commedchemexpress.com, specific research detailing the de novo design or virtual screening efforts explicitly aimed at discovering or optimizing this compound analogs was not found in the available literature.
Quantum Chemical Calculations for this compound Properties and Reactivity
Quantum chemical calculations, rooted in quantum mechanics, provide a detailed understanding of the electronic structure, properties, and reactivity of molecules science.org.genih.govnih.govnih.govnih.gov. This compound, being a purine (B94841) derivative nih.govmedchemexpress.commdpi.combucm.edu.cn, falls within a class of compounds extensively studied using these methods. Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the mechanisms of purine synthesis. These calculations can analyze reaction pathways, including transition state energies and associated equilibria, to predict and understand chemical reactions nih.govnih.gov. For instance, research on the synthesis of purine libraries has utilized quantum chemical calculations to clarify reaction mechanisms, identifying the presence and role of pre-reactive molecular complexes and Meisenheimer complexes that precede the transition state and can facilitate the reaction biorxiv.orgnih.gov. Such theoretical investigations contribute to a deeper understanding of the reactivity of purine scaffolds, which is directly relevant to the chemical properties and potential modifications of this compound.
Pharmacophore Modeling and Lead Optimization Strategies for this compound
Pharmacophore modeling is a computational technique that identifies the essential steric and electronic features of a molecule required for its biological activity medchemexpress.comijpsr.comnih.gov. These models can be generated from known active ligands (ligand-based) or from the 3D structure of the target receptor (structure-based) nih.gov. For P2Y12 inhibitors, pharmacophore models have been developed to identify critical features necessary for potent inhibition. One such 3D pharmacophore model for anti-platelet aggregation activities targeting the platelet ADP receptor (P2Y12) was reported to comprise one hydrogen-bond acceptor, one aromatic ring, three hydrophobic points, and one excluded volume, demonstrating high correlation with inhibitory activity. Pharmacophore models are widely used in virtual screening to identify new compounds and in lead optimization to design molecules with specific desired attributes medchemexpress.comijpsr.com. Lead optimization, a crucial phase in drug discovery, aims to improve binding affinity and other molecular properties, often leveraging computational chemistry and machine learning methods rsc.org. While pharmacophore modeling and lead optimization are standard practices in the development of P2Y12 antagonists, specific published studies that have developed a pharmacophore model explicitly for this compound or detailed its use in lead optimization strategies were not found in the conducted searches.
Analytical and Spectroscopic Characterization of Regrelor and Its Analogs
Chromatographic Methods for Regrelor Isolation and Purity Assessment (HPLC, GC, SFC)
Chromatographic techniques are fundamental for the isolation and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a primary method utilized for this purpose. For instance, analytical data for this compound disodium (B8443419) has shown purity levels of 98% via HPLC molnova.com. Supercritical Fluid Chromatography (SFC) is also indicated as a method used for this compound disodium, suggesting its application in separation and purity analysis, particularly for chiral compounds or those requiring alternative separation mechanisms targetmol.com. While general principles of Gas Chromatography (GC) are applicable for volatile or derivatizable compounds, specific GC methods for this compound are not extensively detailed in the available literature.
Spectroscopic Techniques for this compound Structure Elucidation (NMR, MS, IR, UV-Vis)
Spectroscopic methods provide critical insights into the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for confirming the structure of organic compounds like this compound. While specific detailed NMR spectral data (e.g., proton and carbon chemical shifts, coupling constants) for this compound are not publicly detailed in the provided search results, it is stated that NMR analysis for this compound disodium is "Consistent with structure" molnova.com. This indicates that NMR, including techniques such as ¹H NMR and ¹³C NMR, is routinely used to verify the compound's molecular framework and functional groups.
Mass Spectrometry (MS): Mass spectrometry is invaluable for determining the molecular weight and fragmentation patterns of this compound, aiding in its identification and structural confirmation. Predicted collision cross-section (CCS) values for this compound have been calculated for various adducts, providing data relevant to its gas-phase conformation and aiding in its identification in complex mixtures via ion mobility-mass spectrometry. The monoisotopic mass of this compound (C22H25N6O8P) is reported as 532.14716 Da uni.lu.
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 533.15444 | 216.7 |
| [M+Na]⁺ | 555.13638 | 222.8 |
| [M+NH₄]⁺ | 550.18098 | 217.1 |
| [M+K]⁺ | 571.11032 | 229.2 |
| [M-H]⁻ | 531.13988 | 219.8 |
| [M+Na-2H]⁻ | 553.12183 | 215.2 |
| [M]⁺ | 532.14661 | 217.6 |
| [M]⁻ | 532.14771 | 217.6 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: While specific IR and UV-Vis spectra for this compound are not detailed in the provided search results, these techniques are standard for characterizing functional groups (IR) and conjugated systems or chromophores (UV-Vis) within a molecule. They would typically be employed to complement NMR and MS data for a complete structural elucidation.
Bioanalytical Methods for this compound Quantification in Biological Matrices (Preclinical Research)
For preclinical research, accurate and sensitive quantification of this compound in biological matrices (e.g., plasma, urine, tissues) is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such bioanalytical quantification due to its high sensitivity, selectivity, and robustness bioanalysis-zone.comwaters.comnih.govpayeshdarou.irpnrjournal.com.
The development and validation of an LC-MS/MS method for this compound in biological matrices would typically involve:
Sample Preparation: This step aims to extract the analyte from the complex biological matrix while removing interferences. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction pnrjournal.com.
Chromatographic Separation: this compound would be separated from endogenous matrix components and potential metabolites using an HPLC system, often with a reversed-phase column pnrjournal.comjapsonline.com.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for highly selective and sensitive detection and quantification. This involves monitoring specific precursor-to-product ion transitions unique to this compound japsonline.com.
Method Validation: The developed method would be rigorously validated according to regulatory guidelines (e.g., FDA, ICH) to ensure its accuracy, precision, linearity, sensitivity (lower limit of quantification, LLOQ), selectivity, recovery, and stability in the biological matrix pnrjournal.comofnisystems.comnih.govnih.gov.
While the general methodologies for bioanalytical quantification using LC-MS/MS are well-established and widely applied in preclinical research for drug candidates like this compound bioanalysis-zone.comwaters.comnih.govpayeshdarou.irpnrjournal.comjapsonline.comofnisystems.comnih.govsannova.net, specific detailed method parameters for this compound's quantification in biological matrices are not provided in the publicly available search results.
Theoretical and Emerging Applications of Regrelor in Research
Investigation of Regrelor as a Tool Compound in Biological Research
This compound functions as a reversible, competitive antagonist of the purinergic P2Y12 receptor wikipedia.org. This specific and potent activity makes it a valuable chemical probe for biological research, enabling scientists to investigate the roles of the P2Y12 receptor in various biological processes. Chemical probes are instrumental in gaining insights into biological mechanisms and validating potential drug targets during the early stages of drug discovery acs.org.
This compound's inhibitory potency against ADP-induced platelet aggregation has been quantified in vitro:
| Parameter | Value |
| IC50 (in vitro) | 16 nM wikipedia.org |
| Target | P2Y12 Receptor wikipedia.org |
| Mechanism of Action | Reversible, Competitive Antagonism wikipedia.org |
Researchers can utilize this compound to selectively modulate P2Y12 receptor activity in in vitro assays or ex vivo studies. This application can help elucidate the precise roles of this receptor in platelet function, thrombosis, and other physiological or pathological contexts where purinergic signaling is implicated wikipedia.orgnih.gov. The study of compounds like this compound can also contribute to the development of new purine (B94841) libraries for drug discovery, given that purines are considered "privileged structures" in medicinal chemistry due to their involvement in numerous enzymatic processes and signal transduction pathways researchgate.netrsc.org.
Exploration of this compound's Potential in Novel Mechanistic Pathways
Current scientific understanding and available data primarily characterize this compound as a specific purinergic P2Y12 receptor antagonist wikipedia.org. Within its class, it is mechanistically similar to other antiplatelet agents such as clopidogrel (B1663587) and ticagrelor (B1683153), all targeting the P2Y12 receptor to inhibit platelet aggregation wikipedia.org. There is no readily available information indicating active exploration of this compound in novel mechanistic pathways beyond its established role in purinergic signaling and platelet inhibition. While theoretical investigations might explore potential off-target effects or interactions with other purinergic receptor subtypes, such research is not explicitly detailed in the provided sources as a current area of "novel mechanistic pathway" exploration for this compound itself.
Hypothesized Therapeutic Modalities for this compound based on Preclinical Mechanisms (Conceptual)
Based on its preclinical mechanism of potent antiplatelet activity through P2Y12 receptor antagonism, this compound was conceptually hypothesized for therapeutic modalities aimed at inhibiting blood clotting wikipedia.org. Preclinical experiments conducted in animal models, including rats, dogs, and monkeys, demonstrated that this compound rapidly inhibited platelet aggregation. These studies also indicated a swift restoration of baseline platelet function upon discontinuation of treatment wikipedia.org. This mechanistic profile suggested its potential utility in conditions requiring acute or controlled antiplatelet effects, such as the management of blood clotting problems or as an adjunct during coronary artery bypass surgery wikipedia.org. However, it is crucial to note that despite these promising preclinical findings, the clinical development of this compound was discontinued (B1498344) due to safety concerns, rendering these therapeutic modalities purely conceptual in the context of this compound's direct clinical application wikipedia.org. Nevertheless, the underlying principle of P2Y12 antagonism remains a validated therapeutic target for antiplatelet therapy, and this compound's preclinical data contributes to the broader scientific understanding of this class of compounds.
This compound in Translational Research (from bench to preclinical concepts)
This compound's progression from its initial characterization to early clinical investigation exemplifies key aspects of translational research, a field dedicated to bridging basic scientific discoveries with practical clinical applications docwirenews.comnih.govspinehealth.orgleicabiosystems.comtri.edu.au. The trajectory of this compound involved a clear path from foundational laboratory work to preclinical conceptualization:
Bench Research: The initial phase involved fundamental laboratory research to identify and characterize this compound as a potent and specific P2Y12 receptor antagonist. This foundational understanding of its molecular mechanism, including its in vitro IC50 for ADP-induced platelet aggregation, was derived from basic scientific investigations performed at the "bench" wikipedia.org.
Preclinical Concepts: Following in vitro characterization, the findings were translated into in vivo models. Preclinical experiments in various animal species (rats, dogs, monkeys) were conducted to evaluate this compound's ability to inhibit platelet aggregation in a living system and to assess its pharmacokinetic properties, such as rapid action and quick reversibility wikipedia.org. These animal studies provided the conceptual basis for its potential efficacy in preventing thrombosis or managing coagulation in a biological context. This progression from laboratory observations to animal studies represents the "bench to preclinical concepts" phase of translational research, where basic mechanisms are explored for their potential therapeutic manifestations in a living system, thereby informing the design of subsequent human trials docwirenews.comspinehealth.org.
Future Directions and Research Opportunities in Regrelor Chemistry and Biology
Unexplored Synthetic Pathways and Derivatization Avenues for Regrelor
The initial synthesis of this compound involved its derivation from adenosine (B11128) diphosphate (B83284) (ADP), incorporating a lipophilic moiety at the C-2' and C-3' positions and ethylurea (B42620) at N-6 on the adenine (B156593) base wikipedia.org. This compound shares structural similarities with adenosine monophosphate (AMP) and other P2Y12 antagonists like ticagrelor (B1683153) wikipedia.org. While its primary synthesis route is established, future research could delve into unexplored synthetic pathways to enhance efficiency, reduce production costs, or enable the incorporation of diverse structural modifications. This could involve investigating novel coupling reactions, stereoselective syntheses, or flow chemistry approaches to streamline its production.
Derivatization avenues for this compound represent a significant area for future chemical exploration. Molecular modification is a fundamental strategy in drug discovery aimed at altering the structure of known molecules to improve their physical, chemical, or pharmacological properties, such as potency, solubility, selectivity, or to reduce undesirable effects biomedres.us. For this compound, derivatization could focus on:
Modifying the Lipophilic Moiety: The current lipophilic cinnamaldehyde (B126680) group wikipedia.org could be replaced with other aromatic or aliphatic substituents to explore changes in membrane permeability, metabolic stability, or interaction with different binding pockets on the P2Y12 receptor or other potential targets. Similar to how lipophilic moieties are used in other chemical modifications to enhance efficiency nih.gov, different fatty acid conjugations could be explored.
Varying the Ethylurea Group: Alterations to the ethylurea group at the N-6 position of the adenine base could lead to new hydrogen bonding patterns or steric interactions, potentially influencing receptor binding affinity or reversibility.
Phosphate (B84403) Group Modifications: The dihydrogen phosphate group is crucial for its interaction and solubility. Exploring prodrug strategies by masking the phosphate with cleavable groups could improve oral bioavailability, while modifications to the phosphate itself (e.g., phosphonates, thiophosphates) could alter its enzymatic stability or binding characteristics.
Scaffold Hopping and Bioisosteric Replacements: Given its structural similarity to AMP and ticagrelor wikipedia.org, researchers could explore scaffold hopping strategies, replacing parts of the this compound core with bioisosteric equivalents to generate novel chemical entities with improved properties or distinct pharmacological profiles. This could involve exploring different heterocyclic systems or ring sizes, drawing inspiration from the diverse array of synthetic routes developed for other heterocyclic pharmaceutical compounds beilstein-journals.org.
These derivatization efforts could leverage advanced synthetic methodologies to access previously unattainable chemical space, potentially leading to compounds with optimized therapeutic indices or novel mechanisms of action.
Identification of Secondary Targets and Off-Target Mechanisms of this compound
This compound is primarily known as a reversible, competitive antagonist of the purinergic P2Y12 receptor, inhibiting ADP-induced platelet aggregation with an in vitro IC50 of 16 nM wikipedia.org. However, a comprehensive understanding of its biological activity necessitates the identification of any secondary targets or off-target mechanisms. Such investigations are critical for explaining observed biological effects beyond its primary P2Y12 antagonism, including potential reasons for the cessation of its clinical trials.
Future research opportunities include:
Broad-Spectrum Target Screening: Employing high-throughput screening platforms against a diverse panel of receptors, enzymes, and ion channels could reveal unanticipated interactions. This includes G protein-coupled receptors (GPCRs) beyond P2Y12, kinases, or transporters.
Chemoproteomics and Affinity-Based Probes: Developing chemical probes based on the this compound scaffold could enable pull-down experiments and mass spectrometry-based proteomics to identify proteins that directly bind to this compound in a cellular context. This approach can uncover both intended and unintended protein interactions.
Phenotypic Screening in Unrelated Disease Models: While initially developed as an antiplatelet drug, screening this compound in phenotypic assays relevant to other disease areas (e.g., inflammation, neurological disorders, cancer) could uncover novel biological activities mediated by secondary targets.
Computational Approaches: In silico target prediction tools, molecular docking simulations, and pharmacophore modeling can be used to predict potential off-targets based on this compound's chemical structure and known binding sites of other drugs.
Understanding the full spectrum of this compound's interactions, including its secondary and off-target effects, is vital for a complete mechanistic understanding and could potentially redefine its therapeutic potential or guide the design of more selective future compounds.
Advanced Preclinical Models for this compound Research
Preclinical research on this compound has historically utilized in vitro assays (e.g., ADP-induced platelet aggregation) and in vivo models in rats, dogs, and monkeys, demonstrating rapid inhibition of platelet aggregation and quick restoration of baseline function upon discontinuation wikipedia.org. While these models provided initial insights, advanced preclinical models offer opportunities for more physiologically relevant and predictive research, addressing limitations of traditional animal models and potentially elucidating complex biological responses.
Future directions in this area include:
Humanized Animal Models: Developing humanized mouse models, particularly those with human platelet or hematopoietic systems, could provide a more accurate representation of this compound's effects on human platelets and its systemic pharmacology in a living organism.
Organ-on-a-Chip and Microphysiological Systems: Utilizing microfluidic devices that simulate human organs (e.g., "vascular-on-a-chip" or "platelet-on-a-chip" systems) can provide a controlled environment to study this compound's impact on platelet function, endothelial interactions, and thrombosis under flow conditions, offering higher physiological relevance than static in vitro assays.
3D Cell Culture and Organoid Models: Employing 3D cell cultures of megakaryocytes or patient-derived induced pluripotent stem cell (iPSC)-derived megakaryocytes/platelets can offer a more complex cellular environment than 2D cultures, enabling the study of this compound's effects on platelet development, release, and function in a more physiologically accurate setting.
Ex Vivo Human Tissue Models: Utilizing fresh human blood or vascular tissue ex vivo models can provide direct insights into this compound's effects on human systems, minimizing species-specific differences observed in animal models.
Advanced Imaging Techniques: Integrating advanced imaging modalities (e.g., intravital microscopy, PET imaging) in preclinical animal models can allow for real-time visualization of platelet dynamics, thrombus formation, and drug distribution, providing deeper mechanistic insights into this compound's action in vivo.
These advanced models can bridge the gap between in vitro findings and human clinical outcomes, offering a more robust platform for evaluating this compound's pharmacological profile and identifying potential liabilities in a more predictive manner.
Integration of Omics Technologies in this compound Mechanistic Studies
The advent of omics technologies (genomics, transcriptomics, proteomics, metabolomics) provides unprecedented opportunities to dissect the molecular mechanisms of drug action at a systems level. For this compound, integrating these technologies can offer a holistic view of its cellular impact, beyond its known P2Y12 antagonism.
Key research opportunities include:
Transcriptomics (RNA-Seq): Analyzing global gene expression changes in response to this compound treatment in relevant cell types (e.g., platelets, endothelial cells, immune cells) can reveal modulated signaling pathways, adaptive responses, and potential off-target transcriptional effects. This could identify novel genes or pathways influenced by this compound that are not directly related to P2Y12 inhibition.
Proteomics (Mass Spectrometry-Based): Quantitative proteomics can identify changes in protein expression levels, post-translational modifications, and protein-protein interactions in response to this compound. This can directly elucidate the downstream effects of P2Y12 antagonism and uncover novel protein targets or pathways affected by the compound. For instance, phosphoproteomics could reveal altered phosphorylation states of proteins involved in platelet activation pathways.
Metabolomics (Mass Spectrometry/NMR): Studying the global metabolic changes induced by this compound can provide insights into its impact on cellular energy metabolism, lipid synthesis, and other metabolic processes. This could reveal how this compound influences cellular function at a metabolic level and identify potential biomarkers of its activity or off-target effects.
Genomics and Epigenomics: While this compound is not known to directly interact with DNA, investigating epigenetic modifications (e.g., DNA methylation, histone modifications) or genetic variations that influence individual responses to this compound could provide insights into personalized medicine approaches or identify predispositions to certain effects.
Multi-Omics Integration: The most powerful insights will likely come from integrating data across multiple omics platforms. For example, correlating transcriptomic changes with proteomic shifts and metabolomic alterations can build a comprehensive network of this compound's effects, identifying key regulatory nodes and feedback loops. This systems biology approach can uncover complex mechanistic details that single-omics studies might miss.
By applying these advanced technologies, researchers can gain a deeper, more nuanced understanding of this compound's molecular pharmacology, potentially uncovering novel therapeutic implications or informing the design of next-generation antiplatelet agents.
Challenges and Perspectives in this compound-Related Academic Drug Discovery
Despite the cessation of its clinical development by Merck Sharp and Dohme due to safety concerns wikipedia.org, this compound's unique chemical structure and reversible P2Y12 antagonism still offer valuable lessons and opportunities for academic drug discovery. The challenges in translating academic research on this compound into viable therapeutic candidates are substantial, yet the perspectives for future contributions remain significant.
Challenges:
Translational Gap: Bridging the gap between fundamental academic research and clinical application is inherently difficult. This includes optimizing pharmacokinetic properties, ensuring scalability of synthesis, and navigating regulatory pathways.
Funding and Resources: Academic institutions often face limitations in funding and infrastructure compared to pharmaceutical companies, which can hinder large-scale preclinical development and advanced safety profiling.
Intellectual Property (IP): The existing IP landscape around this compound and P2Y12 antagonists may present challenges for academic groups seeking to develop novel derivatives or applications.
Safety Profile Legacy: The historical safety concerns associated with this compound wikipedia.org necessitate rigorous and innovative approaches to mitigate these issues in any new chemical entities derived from its scaffold. This requires a deep understanding of the underlying mechanisms of the adverse effects.
Competition: The P2Y12 antagonist market is mature with established drugs like clopidogrel (B1663587) and ticagrelor wikipedia.org, requiring any new compound to demonstrate significant advantages in efficacy, safety, or patient convenience.
Perspectives and Opportunities:
Mechanistic Elucidation: Academic research can play a crucial role in thoroughly dissecting the molecular basis of this compound's observed safety issues. This could involve detailed studies on its off-target interactions, metabolic pathways leading to toxic metabolites, or idiosyncratic reactions. Such insights are invaluable for rational drug design.
Scaffold Re-purposing and Derivatization: Academics are well-positioned to explore novel derivatizations of the this compound scaffold, focusing on improving its therapeutic index by enhancing selectivity or reducing toxicity. This could involve "de-risking" the scaffold by systematically modifying parts of its structure to eliminate undesirable interactions while retaining desired P2Y12 antagonism or exploring new targets.
Probe Development: this compound or its derivatives can serve as valuable chemical probes to further understand P2Y12 receptor biology, platelet physiology, or the broader purinergic signaling system. These probes can be used to investigate disease mechanisms or validate new therapeutic hypotheses.
Novel Therapeutic Areas: If secondary targets or off-target mechanisms are identified (as discussed in 9.2), academic research can explore this compound's potential in entirely new therapeutic areas where its primary P2Y12 antagonism might not be the main mechanism of action.
Academic-Industrial Collaborations: Fostering collaborations between academic research groups and pharmaceutical or biotechnology companies can facilitate the translation of promising academic findings. Academics can provide fundamental mechanistic insights and novel chemical entities, while industry partners can bring expertise in drug development, manufacturing, and clinical trials.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Regrelor as a P2Y12 antagonist, and how does it compare structurally and functionally to other drugs in its class (e.g., clopidogrel, ticagrelor)?
- Methodological Answer : To evaluate this compound's mechanism, employ competitive binding assays using radiolabeled P2Y12 receptors in platelet-rich plasma. Compare inhibition curves (IC₅₀ values) against reference antagonists like ticagrelor. Structural comparisons can utilize molecular docking simulations to assess binding affinity differences .
Q. What in vitro and in vivo models are validated for assessing this compound's antiplatelet efficacy?
- Methodological Answer : Standard in vitro models include light transmission aggregometry (LTA) with ADP-induced platelet aggregation. For in vivo validation, murine arterial thrombosis models (e.g., FeCl₃-induced injury) are used, with outcomes measured via flow cytometry (e.g., PAC-1 binding for activated platelets). Ensure dose standardization across species using allometric scaling .
Q. What pharmacokinetic parameters of this compound are critical in preclinical studies, and how are they quantified?
- Methodological Answer : Key parameters include bioavailability (measured via LC-MS/MS plasma analysis), half-life (non-compartmental analysis), and metabolite profiling (using hepatic microsome incubations). Cross-validate results with mass spectrometry and ELISA for active metabolites .
Advanced Research Questions
Q. How can experimental protocols be optimized to evaluate this compound's dose-response in genetically diverse populations?
- Methodological Answer : Implement pharmacogenomic stratification by genotyping CYP2C19 and ABCB1 variants in human cohorts. Use factorial design trials to isolate genetic vs. environmental influences on dose-response. Pair with Bayesian adaptive trials to dynamically adjust dosing .
Q. What systematic approaches resolve contradictions in this compound's efficacy data across clinical trials (e.g., variable bleeding risks)?
- Methodological Answer : Conduct meta-regression analyses to identify confounding variables (e.g., trial design, patient comorbidities). Apply sensitivity analyses excluding outliers or low-quality studies (assessed via Cochrane Risk of Bias Tool). Validate findings using real-world data from registries with propensity score matching .
Q. Which advanced statistical methods are suitable for analyzing this compound's long-term safety in heterogeneous cohorts?
- Methodological Answer : Use Cox proportional hazards models for time-to-event data (e.g., major bleeding). For rare adverse events, apply Poisson regression with overdispersion correction. Machine learning techniques (e.g., random survival forests) can identify non-linear risk predictors in high-dimensional datasets .
Methodological Considerations
- Data Reproducibility : Document assay protocols (e.g., ADP concentrations in LTA) and pre-register analysis plans to minimize batch effects .
- Comparative Studies : Use head-to-head trials with active comparators (e.g., prasugrel) and composite endpoints (e.g., MACE + bleeding) to assess clinical trade-offs .
- Ethical Compliance : Adhere to institutional guidelines for genetic data handling and informed consent in pharmacogenomic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
